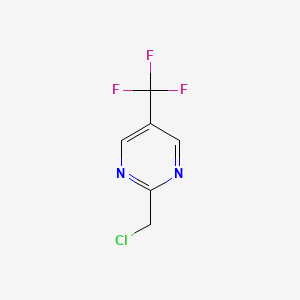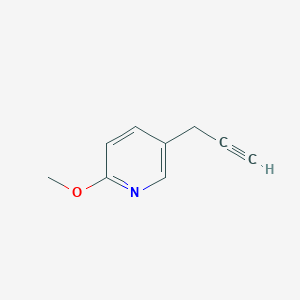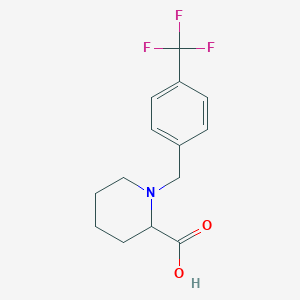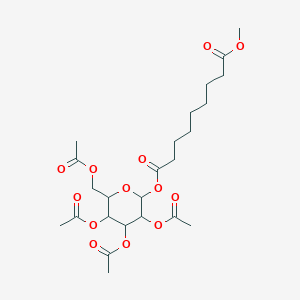
2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains both chlorine and trifluoromethyl functional groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine typically involves the reaction of 2-methyl-5-(trifluoromethyl)pyrimidine with chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound often involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form dechlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the pyrimidine ring.
Oxidation and Reduction: Products include sulfoxides, sulfones, and dechlorinated pyrimidine derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of various bioactive compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-5-(trifluoromethyl)benzene
- 2-(Chloromethyl)-5-(trifluoromethyl)pyridine
- 2-(Chloromethyl)-5-(trifluoromethyl)thiazole
Uniqueness
2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine is unique due to its pyrimidine ring structure, which imparts distinct electronic properties compared to benzene, pyridine, and thiazole analogs.
Propriétés
Formule moléculaire |
C6H4ClF3N2 |
|---|---|
Poids moléculaire |
196.56 g/mol |
Nom IUPAC |
2-(chloromethyl)-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4ClF3N2/c7-1-5-11-2-4(3-12-5)6(8,9)10/h2-3H,1H2 |
Clé InChI |
AJJWNDAFOZNMMS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)CCl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-9-azaspiro[5.5]undecan-5-one](/img/structure/B12282731.png)



![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)


![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)
![4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)




![tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12282811.png)
